molecular formula C9H10ClN B3149376 4-chloro-2,3-dihydro-1H-inden-1-amine CAS No. 67120-40-5

4-chloro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B3149376
CAS No.: 67120-40-5
M. Wt: 167.63 g/mol
InChI Key: AAXBDGLLOGVNDN-UHFFFAOYSA-N
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Description

4-chloro-2,3-dihydro-1H-inden-1-amine is a chemical compound with the molecular formula C9H10ClN It is a derivative of indan, a bicyclic organic compound, and contains a chlorine atom and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,3-dihydro-1H-inden-1-amine typically involves the reaction of 4-chloroindanone with ammonia or an amine source under specific conditions. One common method includes the reduction of 4-chloroindanone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include catalytic hydrogenation of 4-chloroindanone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The choice of solvent and reaction parameters would be optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imine or nitrile derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be further reduced to form 4-chloro-2,3-dihydro-1H-inden-1-ol using reducing agents such as LiAlH4 or NaBH4.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium, H2O2 in acidic medium.

    Reduction: LiAlH4 in THF, NaBH4 in ethanol.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: 4-chloro-2,3-dihydro-1H-inden-1-ol.

    Substitution: Various substituted indan derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-chloro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various cellular processes, including enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a chlorine atom and an amine group, which confer distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and potential for halogen bonding, while the amine group allows for hydrogen bonding and interaction with biological targets .

Properties

IUPAC Name

4-chloro-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXBDGLLOGVNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101287076
Record name 4-Chloro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67120-40-5
Record name 4-Chloro-2,3-dihydro-1H-inden-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67120-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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